molecular formula C22H17N3O3S B2597137 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865180-85-4

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2597137
CAS No.: 865180-85-4
M. Wt: 403.46
InChI Key: JXFGGXQCKPTWIV-FCQUAONHSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core linked to a benzothiazole moiety, which is further connected to a dioxopyrrolidinyl group. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the benzothiazole moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Attachment of the prop-2-yn-1-yl group: This step involves the alkylation of the benzothiazole derivative with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the benzamide core: The benzothiazole derivative is then reacted with 3-aminobenzoic acid to form the benzamide linkage.

    Introduction of the dioxopyrrolidinyl group: The final step involves the reaction of the benzamide derivative with succinic anhydride to introduce the dioxopyrrolidinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-3-(prop-2-yn-1-yl)benzamide): Similar structure but lacks the benzothiazole moiety.

    3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)benzamide: Similar structure but lacks the prop-2-yn-1-yl group.

Uniqueness

The uniqueness of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide lies in its combination of the benzothiazole moiety, the prop-2-yn-1-yl group, and the dioxopyrrolidinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-3-11-24-17-8-7-14(2)12-18(17)29-22(24)23-21(28)15-5-4-6-16(13-15)25-19(26)9-10-20(25)27/h1,4-8,12-13H,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFGGXQCKPTWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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